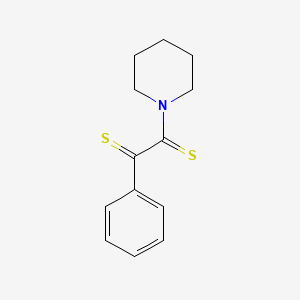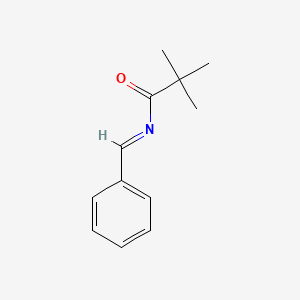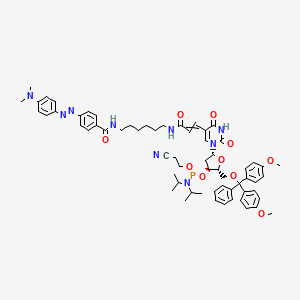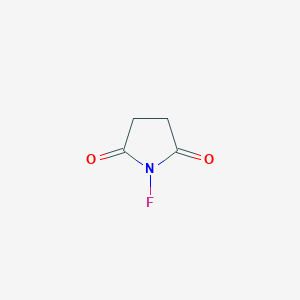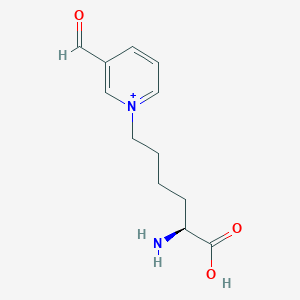
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is a compound that features a pyridine ring with a formyl group at the 3-position and is linked to L-norleucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine ring is treated with a formylating agent such as DMF and POCl3.
Coupling with L-norleucine: The final step involves coupling the formylpyridine with L-norleucine using peptide coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Carboxypyridin-1-ium-1-yl)-L-norleucine.
Reduction: 6-(3-Hydroxypyridin-1-ium-1-yl)-L-norleucine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
6-(3-Formylpyridin-1-ium-1-yl)-L-alanine: Similar structure but with alanine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-lysine: Contains lysine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-phenylalanine: Features phenylalanine in place of norleucine.
Uniqueness
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is unique due to the presence of the norleucine moiety, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
610780-56-8 |
|---|---|
分子式 |
C12H17N2O3+ |
分子量 |
237.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-(3-formylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-11(12(16)17)5-1-2-6-14-7-3-4-10(8-14)9-15/h3-4,7-9,11H,1-2,5-6,13H2/p+1/t11-/m0/s1 |
InChI 键 |
FJTXVACWFXDTOU-NSHDSACASA-O |
手性 SMILES |
C1=CC(=C[N+](=C1)CCCC[C@@H](C(=O)O)N)C=O |
规范 SMILES |
C1=CC(=C[N+](=C1)CCCCC(C(=O)O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
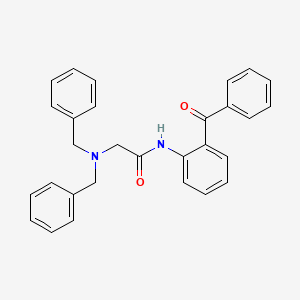
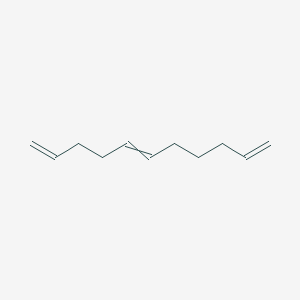
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
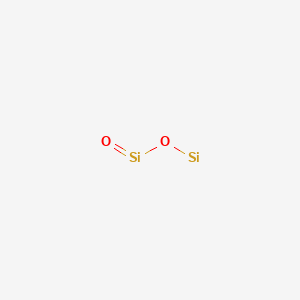
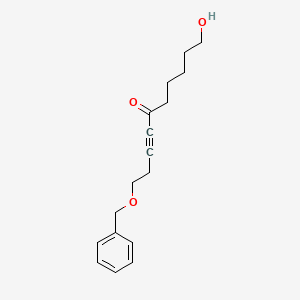
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
